molecular formula C12H8ClFO B8031536 1-Chloro-2-(2-fluorophenoxy)benzene

1-Chloro-2-(2-fluorophenoxy)benzene

Cat. No.: B8031536
M. Wt: 222.64 g/mol
InChI Key: LCBSSQHSWBKGLD-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-fluorophenoxy)benzene is a halogenated aromatic ether characterized by a chlorine substituent at the 1-position of the benzene ring and a 2-fluorophenoxy group at the 2-position. Its molecular formula is C₁₂H₈ClFO, with a molecular weight of 228.65 g/mol (calculated). The fluorine and chlorine atoms contribute to its electronic properties, influencing reactivity and stability in substitution or coupling reactions.

Properties

IUPAC Name

1-chloro-2-(2-fluorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBSSQHSWBKGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(2-fluorophenoxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid . The reaction conditions are generally mild and can tolerate various functional groups, making it a versatile method for synthesizing complex organic molecules.

Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring. For example, the displacement of a chloride ion from 1-chloro-2,4-dinitrobenzene by a nucleophile such as dimethylamine can occur under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-fluorophenoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or alkoxides, and the reaction typically occurs in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

1-Chloro-2-(2-fluorophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 1-Chloro-2-(2-fluorophenoxy)benzene, differing in substituents or functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl, 2-fluorophenoxy C₁₂H₈ClFO 228.65 High polarity due to electronegative F and Cl; potential intermediate in Suzuki couplings.
1-Chloro-2-(4-iodophenoxy)benzene Cl, 4-iodophenoxy C₁₂H₈ClIO 330.55 Heavy atom (I) enhances cross-coupling reactivity; used in materials science.
1-Chloro-2-(2-nitrophenoxy)benzene Cl, 2-nitrophenoxy C₁₂H₈ClNO₃ 249.65 Electron-withdrawing NO₂ group increases electrophilicity; characterized by <sup>1</sup>H NMR.
1-(Bromomethyl)-2-(2-fluorophenoxy)benzene BrCH₂, 2-fluorophenoxy C₁₃H₁₀BrFO 281.12 Bromomethyl group enables alkylation reactions; lab reagent (purity ≥95%).
2-Chlorostilbene Cl, styrenyl group C₁₄H₁₁Cl 214.69 Conjugated system for photochemical studies; CAS 24942-76-5.

Spectroscopic and Analytical Data

  • 1-Chloro-2-(2-fluoropropyl)benzene : Characterized by <sup>13</sup>C and <sup>19</sup>F NMR, revealing fluorine coupling patterns and alkyl chain conformation .
  • 1-Chloro-2-(2-nitrophenoxy)benzene: <sup>1</sup>H NMR confirms aromatic proton splitting due to nitro and chloro substituents .

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